molecular formula C19H21N5O3S2 B2429641 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1226442-40-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2429641
CAS No.: 1226442-40-5
M. Wt: 431.53
InChI Key: XYZIWWRIJBOQGK-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is an intriguing organic compound with various scientific applications. Known for its complex structure, it offers unique properties that make it valuable in several fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, a series of reactions are typically employed:

  • Formation of the Thiadiazole Ring: : Ethylthio precursors react under specific conditions to form the 1,3,4-thiadiazole ring.

  • Attachment of the Pyridazinyl Group: : This step involves a reaction between a pyridazine derivative and the thiadiazole compound.

  • Addition of the Butanamide Group: : The final step includes the addition of the butanamide group, often requiring catalysts or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic processes while ensuring safety, cost-efficiency, and environmental sustainability. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

  • Reduction: : It can be reduced to remove oxygen atoms, leading to the formation of simpler compounds.

  • Substitution: : This compound can participate in substitution reactions, where one of its groups is replaced by another.

Common Reagents and Conditions

Common reagents used include oxidizing agents (like potassium permanganate for oxidation) and reducing agents (like lithium aluminum hydride for reduction). These reactions generally occur under controlled temperatures and pressures to ensure desired products.

Major Products Formed

Depending on the reagents and conditions, major products can include sulfoxides, sulfones, or reduced forms of the parent compound.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is utilized in multiple scientific domains:

  • Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activity is studied for potential pharmaceutical applications.

  • Medicine: : Preliminary studies suggest its potential as a therapeutic agent due to its unique structural attributes.

  • Industry: : It is used in materials science for developing advanced polymers and other materials.

Mechanism of Action

This compound's mechanism of action involves interactions with specific molecular targets within biological systems:

  • Molecular Targets: : It binds to proteins or enzymes, altering their activity.

  • Pathways: : Through these interactions, it can influence metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide with other similar compounds highlights its uniqueness:

  • Unique Structural Features: : The combination of the thiadiazole and pyridazinyl rings with an ethylthio group offers distinct chemical and biological properties.

  • Similar Compounds: : Compounds like N-(5-methylthio)-1,3,4-thiadiazole and 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide share some structural features but lack the unique combination present in the target compound.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-3-28-19-22-21-18(29-19)20-16(25)5-4-12-24-17(26)11-10-15(23-24)13-6-8-14(27-2)9-7-13/h6-11H,3-5,12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIWWRIJBOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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